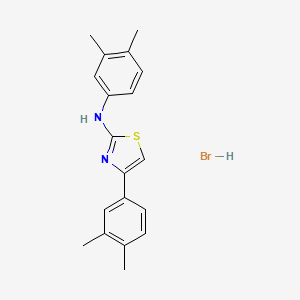![molecular formula C18H19ClN2O3 B4969020 N-[2-(2-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide](/img/structure/B4969020.png)
N-[2-(2-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide, also known as ACR16, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. ACR16 is a selective antagonist of the 5-HT6 receptor, which is a G-protein coupled receptor that is predominantly expressed in the central nervous system. In
作用机制
The 5-HT6 receptor is a G-protein coupled receptor that is predominantly expressed in the central nervous system. The receptor is involved in the modulation of neurotransmitter release, particularly dopamine and acetylcholine, which are important for cognitive function. N-[2-(2-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide is a selective antagonist of the 5-HT6 receptor, which means that it blocks the binding of serotonin to the receptor and prevents the downstream signaling cascade that leads to neurotransmitter release. By blocking the 5-HT6 receptor, this compound modulates the release of dopamine and acetylcholine, leading to improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models. Specifically, this compound has been shown to improve working memory, attention, and learning and memory in rodents. This compound has also been shown to modulate the release of neurotransmitters, particularly dopamine and acetylcholine, which are important for cognitive function. This compound has a high affinity for the 5-HT6 receptor, which means that it binds to the receptor with high specificity and does not interact with other receptors in the brain.
实验室实验的优点和局限性
N-[2-(2-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide has several advantages for lab experiments. It is a highly selective antagonist of the 5-HT6 receptor, which means that it can be used to specifically target this receptor in animal models. This compound has also been shown to have a good safety profile and does not produce significant side effects in animal models. However, there are also limitations to using this compound in lab experiments. This compound has a short half-life in the body, which means that it needs to be administered frequently to maintain its effects. Additionally, this compound has poor solubility in water, which can make it difficult to administer to animals.
未来方向
There are several future directions for research on N-[2-(2-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide. One area of research is to investigate the potential therapeutic applications of this compound in the treatment of Alzheimer's disease, schizophrenia, and depression. Another area of research is to explore the mechanisms underlying the cognitive-enhancing effects of this compound. This could involve investigating the downstream signaling pathways that are modulated by this compound and the specific neurotransmitter systems that are affected. Additionally, future research could investigate the potential of this compound as a tool for studying the role of the 5-HT6 receptor in cognitive function and neuropsychiatric disorders.
合成方法
N-[2-(2-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide can be synthesized through a multi-step process that involves the reaction of 2-chlorophenol with ethylene oxide to produce 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with 4-ethylbenzene-1,2-diamine to form the final product, this compound. The synthesis method for this compound has been optimized to produce high yields and purity, making it a suitable compound for scientific research.
科学研究应用
N-[2-(2-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide has been extensively studied for its potential applications in the field of neuroscience. The 5-HT6 receptor is known to play a role in cognitive function, and this compound has been shown to improve cognitive performance in animal models. This compound has also been investigated for its potential therapeutic applications in the treatment of Alzheimer's disease, schizophrenia, and depression. The selective antagonism of the 5-HT6 receptor by this compound has been shown to modulate neurotransmitter release and improve cognitive deficits in animal models of these disorders.
属性
IUPAC Name |
N-[2-(2-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-2-13-7-9-14(10-8-13)21-18(23)17(22)20-11-12-24-16-6-4-3-5-15(16)19/h3-10H,2,11-12H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBKGEMAKMTQHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCCOC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-benzyl-8-(2,3-dihydro-1-benzofuran-5-ylmethyl)-3-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4968953.png)
![methyl 4-{3-[4-(4-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4968960.png)
![N-[3-(aminosulfonyl)phenyl]-2-phenoxyacetamide](/img/structure/B4968970.png)
![N'-[(2-biphenylyloxy)acetyl]-2,2-dimethylpropanohydrazide](/img/structure/B4968972.png)
![7-chloro-2-(4-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B4968974.png)
![N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-isopropyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4968988.png)

![ethyl 2-{[(4-bromo-2-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4968990.png)


![4-({4-(diethylamino)-6-[(2,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}amino)phenol](/img/structure/B4969012.png)
![11-(5-ethyl-2-thienyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4969026.png)
![N-{3-[N-(2,4-dimethoxybenzoyl)ethanehydrazonoyl]phenyl}-4-fluorobenzamide](/img/structure/B4969032.png)